molecular formula C22H22N2O8 B562267 Methacycline CAS No. 914-00-1

Methacycline

Cat. No. B562267
CAS RN: 914-00-1
M. Wt: 442.424
InChI Key: XIYOPDCBBDCGOE-IWVLMIASSA-N
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Description

Methacycline is a broad-spectrum, semisynthetic antibiotic that is prepared from oxytetracycline . It has the same antibacterial spectrum as tetracycline, but its efficacy is superior to that of oxytetracycline and tetracycline .


Synthesis Analysis

Methacycline is a semisynthetic antibiotic that is prepared from oxytetracycline . The exact synthesis process is not detailed in the available literature.


Molecular Structure Analysis

Methacycline has the molecular formula C22H22N2O8 . Its average mass is 442.419 Da and its monoisotopic mass is 442.137604 Da .


Physical And Chemical Properties Analysis

Methacycline has a density of 1.7±0.1 g/cm3, a boiling point of 695.1±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C . Its molar refractivity is 108.6±0.4 cm3, and it has a molar volume of 265.6±5.0 cm3 .

Mechanism of Action

Target of Action

Methacycline, a tetracycline antibiotic, primarily targets the 16S part of the 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell .

Mode of Action

Methacycline acts as a protein synthesis inhibitor. It inhibits the binding of aminoacyl-tRNA to the mRNA-ribosome complex . Specifically, Methacycline binds to the 16S part of the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible in nature .

Biochemical Pathways

The primary biochemical pathway affected by Methacycline is protein synthesis. By inhibiting the binding of aminoacyl-tRNA to the mRNA-ribosome complex, Methacycline disrupts the translation process, thereby inhibiting cell growth . Tetracyclines, including Methacycline, have also been found to inhibit matrix metalloproteinases .

Pharmacokinetics

Methacycline is a semisynthetic antibiotic related to tetracycline but is excreted more slowly, maintaining effective blood levels for a more extended period . It belongs to Group 1 tetracyclines, characterized by poor absorption after food .

Result of Action

The primary result of Methacycline’s action is the inhibition of bacterial cell growth. By disrupting protein synthesis, Methacycline prevents bacteria from producing essential proteins, leading to their inability to grow and reproduce . It has a wide spectrum of antimicrobial action, being active against most Gram-positive bacteria (pneumococci, streptococci, staphylococci) and Gram-negative bacteria (E. coli, salmonella, shigella, etc.), and towards agents causing onithosis, psittacosis, trachoma, and some Protozoa .

Action Environment

The action, efficacy, and stability of Methacycline can be influenced by various environmental factors. For instance, the presence of food can significantly reduce the absorption of Methacycline, affecting its bioavailability . Furthermore, the development of bacterial resistance can reduce the general usefulness of Methacycline . More research is needed to fully understand how other environmental factors may influence the action of Methacycline.

Safety and Hazards

When handling Methacycline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .

Future Directions

Research on Methacycline has shown promise against the Zika virus . Additionally, there is a need for more studies on the therapeutic options for treating Chlamydia trachomatis infection, where Methacycline could potentially play a role .

properties

IUPAC Name

(4S,4aR,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31)/t10-,14-,15+,17+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYOPDCBBDCGOE-IWVLMIASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3963-95-9 (mono-hydrochloride)
Record name Methacycline [USAN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID2023272
Record name Methacycline
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Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water solubility = 7548 mg/l at 21 °C
Record name Metacycline
Source DrugBank
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Record name METHACYCLINE
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Mechanism of Action

Methacycline, a tetracycline antibiotic, is a protein synthesis inhibitors, inhibiting the binding of aminoacyl-tRNA to the mRNA-ribosome complex. Methacycline inhibits cell growth by inhibiting translation. It binds to the 16S part of the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome. The binding is reversible in nature. Tetracyclines also have been found to inhibit matrix metalloproteinases. This mechanism does not add to their antibiotic effects, but has led to extensive research on chemically modified tetracyclines or CMTs (like incyclinide) for the treatmet of rosacea, acne, and various types of neoplasms., TETRACYCLINES ACT TO INHIBIT PROTEIN SYNTH &...BIND SPECIFICALLY TO 30 S RIBOSOMES. THEY APPEAR TO PREVENT ACCESS OF AMINOACYL TRNA TO MRNA-RIBOSOME COMPLEX. ONLY SMALL PORTION OF DRUG IS IRREVERSIBLY BOUND, & INHIBITORY EFFECTS...CAN BE REVERSED BY WASHING. /TETRACYCLINES/
Record name Metacycline
Source DrugBank
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Record name METHACYCLINE
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Product Name

Methacycline

CAS RN

914-00-1
Record name Methacycline [USAN:BAN]
Source ChemIDplus
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Record name Metacycline
Source DrugBank
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Record name Methacycline
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Record name Metacycline
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Record name METHACYCLINE
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Record name METHACYCLINE
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